10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-amino-2,3,6,11-tetrahydro-1H-pyrazolo[1,2-b][2,3]benzodiazepin-5-one |
InChI |
InChI=1S/C12H15N3O/c13-11-10-5-2-1-4-9(10)8-14-6-3-7-15(14)12(11)16/h1-2,4-5,11H,3,6-8,13H2 |
InChI Key |
QIAQYQRNJQONCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3C(C(=O)N2C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of fused pyrazolo-diazepinones such as the target compound typically follows a multi-step approach:
- Construction of a pyrazole core, often substituted at key positions.
- Functionalization to introduce reactive groups (e.g., epoxides or halides) to enable ring closure.
- Cyclization involving amines to form the diazepine ring fused to the pyrazole.
- Final functional group manipulations to install amino and keto groups at the desired positions.
This approach leverages known reactivity patterns of pyrazoles and benzodiazepines and often uses regioselective strategies to control substitution patterns.
Preparation of Pyrazole Precursors
A critical step is the synthesis of substituted pyrazole derivatives, which serve as starting materials for diazepine ring formation.
Regioselective Alkylation of Pyrazole Carboxylates:
Ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates can be prepared regioselectively from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates by varying bases, solvents, and temperature conditions to control alkylation sites. This regioselectivity is crucial for subsequent ring closure steps.Mechanochemical Synthesis of Polysubstituted Pyrazoles:
A solvent-free two-step mechanochemical method involves [3 + 2]-cycloaddition of in situ-generated nitrile imines with chalcones, followed by oxidation with manganese dioxide to yield trifluoromethylated or non-fluorinated pyrazoles. This method provides moderate to high regioselectivity and fair yields, offering an efficient route to diverse pyrazole scaffolds.
Formation of the Diazepine Ring via Cyclization
The fused diazepine ring is formed by ring-opening and cyclization reactions involving the pyrazole intermediates:
Oxirane Ring Opening with Amines:
The epoxide group on ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates undergoes nucleophilic attack by amines, leading to ring-opening and direct cyclization to form pyrazolo[1,5-a]diazepin-4-ones. This one-pot sequence efficiently constructs the seven-membered diazepine ring fused to the pyrazole core.Use of 1,2-Bisaminoethanes:
In related benzodiazepine syntheses, 1,2-bisaminoethane derivatives react with bis-triflated dihydroxybenzophenones to form the diazepine ring system. Although this method is reported for benzodiazepines, analogous strategies can be adapted for pyrazolo-diazepines by selecting appropriate pyrazole precursors.
Functional Group Transformations to Install Amino and Keto Groups
The amino group at position 10 can be introduced via nucleophilic substitution or reductive amination on intermediates bearing suitable leaving groups or carbonyl functionalities.
The keto group at position 11 is typically formed by oxidation of the corresponding dihydro or hydroxy intermediates.
Palladium-catalyzed reactions allow for selective displacement of triflate groups and installation of various substituents, enabling fine-tuning of the substitution pattern on the fused ring system.
Representative Synthetic Route Summary
Research Discoveries and Advances
The regioselective alkylation and cyclization strategy reported by Almarhoon et al. represents a significant advance, enabling efficient synthesis of pyrazolo-diazepinones with controlled substitution patterns.
Mechanochemical synthesis offers a green, solvent-free alternative for pyrazole preparation, enhancing sustainability and scalability.
Palladium-catalyzed cross-coupling and substitution reactions provide versatile tools for late-stage functionalization of diazepine derivatives, facilitating access to analogs with diverse biological activities.
Chemical Reactions Analysis
Types of Reactions: 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Pyrazolo[1,2-a][1,2]diazepinones vs. Pyrrolo[1,4]benzodiazepines
- Target Compound : The pyrazole ring fused to the diazepine core distinguishes it from pyrrolo[1,4]benzodiazepines (e.g., compounds 1–3 in ), which feature a pyrrole ring. This substitution alters electron distribution and binding affinity to targets like kinases or DNA .
- Biological Implications: Pyrrolo[1,4]benzodiazepines are noted for cytotoxic activity, particularly in cancer models, whereas pyrazolo-diazepinones may exhibit enhanced selectivity due to the pyrazole’s rigidity and hydrogen-bonding capacity .
Dibenzo[b,e][1,4]diazepinones
- Compounds such as 10-acetyl-11-(3-nitrophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one () share a diazepinone core but lack the pyrazole ring.
Functional Group Modifications
Key Strategies
- Rh-Catalyzed Annulation: Used for pyrazolo[1,2-a]cinnolines (), this method could adapt to the target compound by modifying diazo precursors.
- Cyclocondensation: Pyrazolo-enaminone intermediates (e.g., compound 5 in ) are pivotal for constructing fused pyrazole-diazepine systems.
- Microwave-Assisted Synthesis: Enhances reaction efficiency for benzodiazepine derivatives (), applicable to amino-functionalized analogs.
Yield and Selectivity
- Pyrrolo[1,4]benzodiazepine derivatives () achieve yields of ~50–70%, while dibenzo[b,e]diazepinones () report lower yields (~25–45%) due to steric hindrance. The target compound’s synthesis may face similar challenges unless optimized for regioselectivity .
Anticancer and Cytotoxic Potential
- Pyrrolo[1,4]benzodiazepines: Compound 3 (propylimino derivative) in shows cytotoxicity via DNA intercalation. The pyrazole analog’s amino group may enhance DNA minor groove binding .
- Dibenzo[b,e]diazepinones: Derivatives with acetyl and nitro groups () exhibit antiproliferative activity against cancer cell lines, suggesting the target compound’s amino group could modulate potency .
Kinase Inhibition
- Pyrazolo[1,5-a]pyrimidines (): Substituents on the phenyl ring (e.g., 6m, 6p) significantly boost kinase inhibition (TTK IC50 < 10 nM). The target compound’s pyrazole-diazepine scaffold may mimic these interactions .
Biological Activity
The compound 10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one is a member of the diazepine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system that contributes to its pharmacological profile. The presence of an amino group at position 10 enhances its interaction with various biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds in the diazepine family. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
A notable area of research is the anticancer activity associated with benzodiazepine derivatives. In vitro studies have shown that certain diazepine compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For example, a related compound demonstrated an IC50 value of approximately 16.19 μM against HCT-116 cells . The presence of specific functional groups in these compounds can enhance their efficacy by promoting apoptosis or inhibiting cell proliferation.
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system. Compounds in this class often act as GABA receptor modulators, which can lead to anxiolytic and anticonvulsant effects. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly alter binding affinity and biological activity .
The primary mechanism through which this compound exerts its biological effects is through modulation of neurotransmitter systems. It is believed to interact with GABA receptors in the brain, enhancing inhibitory neurotransmission and potentially leading to anxiolytic effects. Additionally, it may influence other pathways involved in cell signaling and metabolic regulation.
Study 1: Anticancer Activity
In a study evaluating the cytotoxicity of various benzodiazepine derivatives against cancer cell lines, it was found that modifications to the diazepine core significantly impacted activity. The compound exhibited promising results with an IC50 value indicating effective inhibition of tumor growth compared to standard treatments like doxorubicin .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of structurally related compounds against a panel of pathogens. The results indicated that certain derivatives showed potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
